7-(3-Hydroxyphenyl)-2-(methylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one
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Overview
Description
7-(3-HYDROXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional functional groups such as a hydroxyl group and a methylamino group. The presence of these functional groups and the fused ring system endows the compound with interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-HYDROXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring through cyclization reactions. The hydroxyl and methylamino groups are then introduced via substitution reactions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production often employs optimized reaction conditions, including the use of high-pressure reactors and automated systems to control temperature and reaction time .
Chemical Reactions Analysis
Types of Reactions
7-(3-HYDROXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the thiazole ring to a more saturated form.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogenating agents or nucleophiles .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce a more saturated thiazolopyridine derivative .
Scientific Research Applications
Chemistry
In chemistry, 7-(3-HYDROXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a promising candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. Researchers are investigating its efficacy in treating various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and nonlinear optical materials. Its unique electronic properties make it suitable for applications in electronics and photonics .
Mechanism of Action
The mechanism of action of 7-(3-HYDROXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets. The hydroxyl and methylamino groups play a crucial role in binding to these targets, which may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolopyridine derivatives, such as:
- 7-(3-HYDROXYPHENYL)-2-AMINO-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 7-(3-METHOXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
- 7-(3-HYDROXYPHENYL)-2-(DIMETHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE
Uniqueness
The uniqueness of 7-(3-HYDROXYPHENYL)-2-(METHYLAMINO)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. The presence of both hydroxyl and methylamino groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C13H13N3O2S |
---|---|
Molecular Weight |
275.33 g/mol |
IUPAC Name |
7-(3-hydroxyphenyl)-2-(methylamino)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C13H13N3O2S/c1-14-13-16-12-11(19-13)9(6-10(18)15-12)7-3-2-4-8(17)5-7/h2-5,9,17H,6H2,1H3,(H,14,16)(H,15,18) |
InChI Key |
NNLMEMMYSBIHPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(S1)C(CC(=O)N2)C3=CC(=CC=C3)O |
Origin of Product |
United States |
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